molecular formula C9H7ClF3N3S B2528323 4-(chloromethyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole CAS No. 955976-93-9

4-(chloromethyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole

Cat. No.: B2528323
CAS No.: 955976-93-9
M. Wt: 281.68
InChI Key: UWVYQNOCNZSLDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole (CAS: 955976-93-9) is a heterocyclic compound featuring a thiazole core substituted with a chloromethyl group at position 4 and a 3-methyl-5-(trifluoromethyl)pyrazole moiety at position 2. The pyrazole substituent, bearing a methyl and a trifluoromethyl group, enhances hydrophobicity and metabolic resistance, which are critical for biological applications such as antimicrobial or agrochemical agents .

Properties

IUPAC Name

4-(chloromethyl)-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3N3S/c1-5-2-7(9(11,12)13)16(15-5)8-14-6(3-10)4-17-8/h2,4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVYQNOCNZSLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the thiazole ring: This can be accomplished by reacting a suitable thioamide with a halogenated ketone or aldehyde.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole can undergo various types of chemical reactions, including:

    Substitution reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Cyclization reactions: The presence of multiple functional groups allows for the formation of cyclic structures through intramolecular reactions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-(chloromethyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes, including enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to irreversible inhibition of enzyme activity.

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

A. 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(4-nitrophenyl)-1,3-thiazole (CAS: 955966-59-3)

  • Structural Difference : Replaces the chloromethyl group with a 4-nitrophenyl substituent.
  • Impact : The nitro group is strongly electron-withdrawing, which may reduce nucleophilic reactivity compared to the chloromethyl group. This substitution could enhance π-π stacking interactions in biological targets but decrease solubility in polar solvents .
  • Synthetic Pathway : Similar to the target compound, synthesized via coupling of pyrazole derivatives with thiazole precursors under basic conditions .

B. 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4)

  • Structural Difference : Features a chlorophenyl group at position 4 and a triazole-containing dihydropyrazole at position 2.
  • The dihydropyrazole moiety may increase conformational flexibility compared to the rigid pyrazole in the target compound .
  • Crystallography : Isostructural with bromo derivatives, showing similar molecular conformations but adjusted crystal packing due to halogen size differences .

C. 4-(Chloromethyl)-2-phenyl-1,3-thiazole (CAS: 4771-31-7)

  • Structural Difference : Lacks the pyrazole substituent, replaced by a simple phenyl group.
  • Impact : The absence of the trifluoromethylpyrazole reduces steric bulk and hydrophobicity, likely diminishing biological activity but improving synthetic accessibility .

Key Observations :

  • Halogen Effects : Chlorine in the chloromethyl group (target compound) offers better leaving-group ability than bromine in analogues, favoring nucleophilic reactions .
  • Fluorine Impact : Trifluoromethyl groups (target compound) enhance lipophilicity and metabolic stability, critical for drug design .
  • Crystal Packing : Isostructural compounds (e.g., Cl vs. Br derivatives) exhibit nearly identical conformations but differ in intermolecular interactions due to halogen size, affecting solubility and stability .

Biological Activity

The compound 4-(chloromethyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole (CAS No. 955976-93-9) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C9_9H7_7ClF3_3N3_3S
  • Molecular Weight : 281.69 g/mol
  • Purity : 95% .

The presence of both chloromethyl and trifluoromethyl groups in its structure suggests potential for significant biological interactions, particularly in medicinal chemistry.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that compounds containing thiazole and pyrazole moieties often exhibit a range of activities:

  • Antioxidant Activity : Studies have shown that thiazole derivatives can act as antioxidants. For instance, the compound demonstrated notable DPPH scavenging activity, indicating its potential to mitigate oxidative stress .
  • Anticancer Properties : Pyrazole derivatives have been extensively studied for their anticancer properties. The compound's structure may enhance its interaction with cancer cell pathways, promoting apoptosis or inhibiting proliferation in various cancer cell lines .

Antioxidant Activity

A study evaluated several thiazole and pyrazole derivatives for their antioxidant capabilities using the DPPH assay. The compound exhibited an IC50_{50} value of approximately 4.67 μg/mL, making it a strong candidate for further exploration in oxidative stress-related conditions .

Anticancer Activity

Research into related pyrazole compounds has revealed significant cytotoxic effects against various cancer cell lines. For example, one study reported that derivatives similar to our compound displayed IC50_{50} values ranging from 2.76 to 9.27 μM against human tumor cell lines, suggesting potent anticancer activity .

Comparative Analysis of Biological Activities

CompoundActivity TypeIC50_{50} ValueTarget
This compoundAntioxidant4.67 μg/mLDPPH
Similar Pyrazole DerivativeAnticancer2.76 - 9.27 μMVarious Tumor Cell Lines

Q & A

Q. What are the common synthetic routes for 4-(chloromethyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole, and what key intermediates are involved?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of a thiazolyl-pyrazole intermediate by reacting 3-methyl-5-(trifluoromethyl)-1H-pyrazole with a thiazole derivative under controlled conditions (e.g., reflux in acetonitrile with a base like K₂CO₃) .
  • Step 2 : Introduction of the chloromethyl group via nucleophilic substitution or alkylation reactions. For example, reacting the intermediate with chloromethylating agents (e.g., ClCH₂I) in the presence of a catalyst .
  • Key intermediates :
    • 3-Methyl-5-(trifluoromethyl)-1H-pyrazole (starting material).
    • Thiazole derivatives (e.g., 2-aminothiazole).

Methodological Tip : Monitor reaction progress using thin-layer chromatography (TLC) and optimize solvent systems (e.g., ethyl acetate/hexane) for purification .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral signatures should researchers expect?

Critical techniques include:

  • ¹H/¹³C NMR :
    • Thiazole protons : Resonate at δ 7.2–8.5 ppm (deshielded due to electronegative nitrogen).
    • Chloromethyl group (-CH₂Cl) : δ 4.2–4.8 ppm (singlet or multiplet depending on coupling).
    • Trifluoromethyl (-CF₃) : δ ~120 ppm in ¹³C NMR .
  • IR Spectroscopy :
    • C-Cl stretch: 650–750 cm⁻¹.
    • C=N (thiazole): ~1600 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Cl⁻ or CF₃ groups) .

Data Validation : Cross-reference experimental data with computational predictions (e.g., DFT calculations for NMR shifts) .

Advanced Questions

Q. How can researchers optimize reaction conditions to improve synthetic yield?

Key variables to optimize:

  • Catalysts : Use phase-transfer catalysts (e.g., PEG-400) or Lewis acids (e.g., ZnCl₂) to enhance reactivity of the chloromethyl group .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while toluene minimizes side reactions .
  • Temperature : Maintain 70–80°C for nucleophilic substitutions to balance reaction rate and byproduct formation .

Case Study : A 15% yield increase was reported using Bleaching Earth Clay as a heterogeneous catalyst under microwave irradiation .

Q. What strategies resolve contradictions in crystallographic or spectroscopic data for this compound?

  • Crystallographic Analysis :
    • Use SHELXL for refinement of high-resolution X-ray data to resolve ambiguities in bond lengths/angles .
    • Compare experimental data with Cambridge Structural Database (CSD) entries for similar thiazole-pyrazole hybrids .
  • Spectroscopic Discrepancies :
    • Replicate experiments under standardized conditions (e.g., deuterated solvents for NMR).
    • Employ 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals in complex spectra .

Example : A study resolved conflicting ¹H NMR assignments by synthesizing isotopically labeled analogs .

Q. How can computational modeling predict the bioactivity of this compound?

  • Molecular Docking :
    • Use AutoDock Vina to simulate binding to targets like Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK) .
    • Focus on interactions between the trifluoromethyl group and hydrophobic pockets of enzymes .
  • QSAR Models :
    • Train models using bioactivity data of analogs (e.g., triazole-thiazole hybrids) to predict antibacterial or antifungal potency .

Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.